molecular formula C21H18N2O3S2 B6572172 ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate CAS No. 476319-39-8

ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate

Cat. No. B6572172
CAS RN: 476319-39-8
M. Wt: 410.5 g/mol
InChI Key: DPSRLALRXOTREV-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been recognized as an important class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can react with different nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various thiophene derivatives, such as thiophene-2-carboxamides and thiophene-2-carboxylic acids. It has also been used as a model compound for the study of the effects of structural modifications on the physical and chemical properties of thiophene derivatives. The compound has also been used in the synthesis of thiophene-based polymers materials for use in organic electronics.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate is not fully understood. However, it is believed that the compound acts as an electron donor due to its electron-rich thiophene ring. This allows the compound to interact with electron-deficient molecules, such as organic semiconductors, and to form strong chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound is not toxic and has no adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate in lab experiments include its low cost, availability, and stability. The compound is also easy to handle and store. The main limitation of using the compound in lab experiments is its low solubility in most solvents.

Future Directions

Future research on Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate should focus on understanding its mechanism of action and exploring its potential applications in various fields, such as organic electronics, drug delivery, and energy storage. Research should also focus on developing new synthesis methods for the compound and on optimizing its properties for specific applications. Additionally, research should focus on understanding the physiological and biochemical effects of the compound and on exploring its potential toxicity. Finally, research should focus on developing new derivatives of the compound and on exploring their potential applications.

Synthesis Methods

Ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate can be synthesized from the reaction of 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylic acid and ethyl bromide. The reaction is carried out in an inert atmosphere and at a temperature of 80-85 °C. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by vacuum distillation. The yield of the reaction is approximately 80%.

properties

IUPAC Name

ethyl 3-(benzoylcarbamothioylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-2-26-20(25)18-16(13-17(28-18)14-9-5-3-6-10-14)22-21(27)23-19(24)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSRLALRXOTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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